molecular formula C26H28ClN3O3S B2504729 5-[(3-chlorobenzyl)sulfanyl]-3-(cyclohexylmethyl)-8,9-dimethoxyimidazo[1,2-c]quinazolin-2(3H)-one CAS No. 1024017-13-7

5-[(3-chlorobenzyl)sulfanyl]-3-(cyclohexylmethyl)-8,9-dimethoxyimidazo[1,2-c]quinazolin-2(3H)-one

カタログ番号: B2504729
CAS番号: 1024017-13-7
分子量: 498.04
InChIキー: XRABXUJADMIYKZ-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound 5-[(3-chlorobenzyl)sulfanyl]-3-(cyclohexylmethyl)-8,9-dimethoxyimidazo[1,2-c]quinazolin-2(3H)-one (CAS: 1024017-13-7; InChIKey: XRABXUJADMIYKZ-UHFFFAOYSA-N) belongs to the imidazo[1,2-c]quinazolinone class, characterized by a fused bicyclic core with methoxy groups at positions 8 and 8. Key structural features include:

  • A 3-chlorobenzyl sulfanyl moiety at position 5, contributing to electronic and steric modulation.
  • 8,9-dimethoxy substituents, which may improve solubility and receptor binding .

This compound is of interest in medicinal chemistry due to its structural similarity to bioactive quinazoline derivatives, which are known for kinase inhibition and CNS activity.

特性

IUPAC Name

5-[(3-chlorophenyl)methylsulfanyl]-3-(cyclohexylmethyl)-8,9-dimethoxy-3H-imidazo[1,2-c]quinazolin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H28ClN3O3S/c1-32-22-13-19-20(14-23(22)33-2)28-26(34-15-17-9-6-10-18(27)11-17)30-21(25(31)29-24(19)30)12-16-7-4-3-5-8-16/h6,9-11,13-14,16,21H,3-5,7-8,12,15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRABXUJADMIYKZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C(=C1)C3=NC(=O)C(N3C(=N2)SCC4=CC(=CC=C4)Cl)CC5CCCCC5)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H28ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

498.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

生物活性

The compound 5-[(3-chlorobenzyl)sulfanyl]-3-(cyclohexylmethyl)-8,9-dimethoxyimidazo[1,2-c]quinazolin-2(3H)-one is a complex organic molecule that belongs to the quinazoline family. Quinazolines are known for their diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. This article aims to detail the biological activity of this specific compound, drawing from various studies and research findings.

Chemical Structure and Properties

The compound features a unique structure characterized by:

  • Chlorobenzyl group : This moiety may enhance lipophilicity and facilitate cellular uptake.
  • Sulfanyl group : Potentially involved in redox reactions and interactions with biological targets.
  • Dimethoxy substitutions : These may influence the compound's ability to interact with various receptors or enzymes.

Biological Activity Overview

Research indicates that quinazoline derivatives exhibit a broad spectrum of biological activities. The specific compound under investigation has shown promising results in several areas:

Antitumor Activity

Quinazoline derivatives, including this compound, have been evaluated for their antitumor effects. Studies show that compounds with similar structures can inhibit tyrosine kinase receptors (TKRs), which are often overexpressed in various cancers such as breast, ovarian, and prostate cancer.

  • IC50 Values : In related studies, quinazoline derivatives demonstrated IC50 values ranging from 10.58 µM to 29.46 µM against different cancer cell lines (e.g., MCF-7 and HepG2) . The presence of specific substituents on the quinazoline ring can significantly enhance potency.

Antimicrobial Activity

The compound has also been tested for its antimicrobial properties. Quinazolines generally display antibacterial activity against a range of pathogens.

  • Activity against Bacteria : In vitro studies have shown that some quinazoline derivatives exhibit significant antibacterial effects against strains like Staphylococcus aureus and Escherichia coli. For instance, compounds similar to the one showed effective inhibition at concentrations comparable to standard antibiotics .

The biological activity of 5-[(3-chlorobenzyl)sulfanyl]-3-(cyclohexylmethyl)-8,9-dimethoxyimidazo[1,2-c]quinazolin-2(3H)-one is likely due to its ability to interact with specific molecular targets within cells:

  • Enzyme Inhibition : The compound may inhibit certain kinases involved in cell signaling pathways that regulate cell growth and proliferation.
  • Receptor Modulation : It may act as an antagonist or agonist at various receptors, modulating cellular responses.

Case Studies and Research Findings

Several studies have focused on the synthesis and biological evaluation of quinazoline derivatives:

  • Synthesis and Evaluation : A study synthesized various quinazoline derivatives and assessed their cytotoxicity against multiple cancer cell lines. The most active compounds showed IC50 values lower than that of doxorubicin, a standard chemotherapy drug .
  • Computer-Aided Docking Studies : These studies have been conducted to predict the binding affinity of the compound to target proteins involved in cancer progression. Results indicated favorable interactions with key kinases .

Data Table: Biological Activities of Related Quinazoline Derivatives

Compound NameActivity TypeIC50 (µM)Target Cell Line
Compound 17Antitumor10.58HepG2
Compound 18Antitumor10.82MCF-7
Compound 24Antimicrobial<20Various Bacteria
DoxorubicinAntitumor (control)8.90MCF-7

科学的研究の応用

Antibacterial Activity

Recent studies have highlighted the antibacterial potential of compounds similar to 5-[(3-chlorobenzyl)sulfanyl]-3-(cyclohexylmethyl)-8,9-dimethoxyimidazo[1,2-c]quinazolin-2(3H)-one against resistant strains of bacteria. For instance, quinazolinone derivatives have shown significant activity against Methicillin-resistant Staphylococcus aureus (MRSA) and other Gram-positive bacteria. The compound's mechanism of action likely involves inhibition of bacterial cell wall synthesis or interference with essential metabolic pathways .

Antifungal Properties

The compound has also demonstrated antifungal activity against various strains of fungi, including Candida albicans. The minimum inhibitory concentrations (MICs) for certain derivatives have been reported to be effective in inhibiting fungal growth, suggesting that modifications to the imidazoquinazolinone core can enhance antifungal efficacy .

Anticancer Potential

The imidazoquinazolinone scaffold is recognized for its anticancer properties. Compounds derived from this structure have been studied for their ability to induce apoptosis in cancer cells and inhibit tumor growth. In vitro studies have shown that certain derivatives exhibit significant antiproliferative effects against various cancer cell lines, including breast and lung cancer cells . The unique interactions of the compound with cellular targets may modulate signaling pathways involved in cell cycle regulation and apoptosis.

Synthesis and Structural Modifications

The synthesis of 5-[(3-chlorobenzyl)sulfanyl]-3-(cyclohexylmethyl)-8,9-dimethoxyimidazo[1,2-c]quinazolin-2(3H)-one typically involves multi-step reactions starting from readily available precursors. Key steps include:

  • Formation of the Imidazoquinazolinone Core : Cyclization reactions under controlled conditions.
  • Introduction of Functional Groups : Utilizing nucleophilic substitution reactions for chlorobenzyl and cyclohexylmethyl groups.
  • Dimethoxy Substitution : Achieving specific substitutions that enhance biological activity.

Table 1: Summary of Biological Activities

Activity TypeTarget Organisms/CellsMIC (μg/mL)Notes
AntibacterialMRSA, S. aureus0.98Effective against resistant strains
AntifungalC. albicans7.80Moderate activity observed
AnticancerVarious cancer cell linesVariesSignificant antiproliferative effects

化学反応の分析

Oxidation Reactions

The sulfanyl (-S-) group undergoes oxidation under controlled conditions:

Reaction TypeReagents/ConditionsProduct FormedNotes
Sulfoxide formationH2O2\text{H}_2\text{O}_2, mildSulfoxide derivativePartial oxidation at room temp
Sulfone formationmCPBA\text{mCPBA}, CH2Cl2\text{CH}_2\text{Cl}_2, 0°C → RTSulfone derivativeComplete oxidation with excess oxidant

This reactivity aligns with studies on analogous imidazoquinazolines, where sulfanyl groups are selectively oxidized without disrupting the core heterocycle .

Nucleophilic Substitution

The 3-chlorobenzyl group participates in substitution reactions:

NucleophileConditionsProductYield/Selectivity
Primary aminesDMF\text{DMF}, 80°C, 12 hBenzylamine derivativeModerate (50–60%)
ThiolsK2CO3\text{K}_2\text{CO}_3, EtOH\text{EtOH}, refluxThioether analogsHigh selectivity (>90%)

The electron-withdrawing chlorine atom enhances the electrophilicity of the benzyl carbon, facilitating SN2\text{S}_\text{N}2 mechanisms .

Reduction Reactions

While direct reduction of the chlorobenzyl group is unreported, nitro-group reductions (if present in analogs) follow:

SubstrateReagents/ConditionsProduct
Nitro-substituted coreH2\text{H}_2, Pd/C\text{Pd/C}, EtOAc\text{EtOAc}Amine derivative

This suggests potential for hydrogenolysis under catalytic conditions.

Hydrolysis

The imidazoquinazolinone core resists hydrolysis, but extreme conditions yield fragments:

ConditionsProductsMechanism
6M HCl\text{HCl}, reflux, 24 hQuinazolinone fragments + thiolsAcid-catalyzed C–S bond cleavage
40% NaOH\text{NaOH}, 100°C, 8 hDegraded aromatic productsBase-induced ring opening

Cyclization and Ring Functionalization

The core participates in regioselective cyclization, as demonstrated in related quinazolinones:

Reagents/ConditionsProductSelectivity
PIFA\text{PIFA}, CH2Cl2\text{CH}_2\text{Cl}_2, −20°C → RTPyrroloquinazolinone derivatives5-exo-trig cyclization

Though not directly reported for this compound, such reactivity is anticipated given structural similarities .

Key Research Findings

  • Antioxidant Potential : Derivatives of this scaffold show radical-scavenging activity in DPPH assays (IC50=1218μM\text{IC}_{50} = 12–18 \mu\text{M}) .

  • Regioselectivity : Oxidative cyclization favors 5-exo-trig pathways due to stereoelectronic stabilization .

  • Stability : The compound is stable under ambient conditions but degrades in prolonged UV exposure.

類似化合物との比較

Electronic and Steric Effects

  • The 3-chlorobenzyl sulfanyl group in the target compound balances steric bulk and electronic modulation, unlike the 2-chlorobenzyl analog, where ortho-substitution may hinder receptor binding .
  • The 3,4-dichlorobenzyl analog () exhibits higher lipophilicity but risks off-target interactions due to excessive halogenation.

Substituent Flexibility

  • Cyclohexylmethyl (target compound) vs. Isopropyl substituents (e.g., ) reduce steric bulk but may lower binding affinity.

Pharmacokinetic Implications

  • Trifluoromethyl () and fluoro () substituents enhance metabolic stability via electron-withdrawing effects but may reduce solubility.
  • Octylsulfanyl () drastically increases logP, making the compound unsuitable for oral administration due to poor solubility.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。